molecular formula C20H19N5O B7685216 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

Cat. No.: B7685216
M. Wt: 345.4 g/mol
InChI Key: QOZCWMNPXBHWMH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an o-aminobenzaldehyde and a pyrazolone derivative . Another approach is the multicomponent synthesis, which involves the reaction of anthranilic acid derivatives with various reagents to form the pyrazoloquinoline core . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it has potential as a fluorescent sensor due to its photophysical properties . In medicine, it may exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory effects . Additionally, it can be used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Further research is needed to fully elucidate the mechanism of action of this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-2-3-12-25-19-16(13-15-6-4-5-7-17(15)22-19)18(24-25)23-20(26)14-8-10-21-11-9-14/h4-11,13H,2-3,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZCWMNPXBHWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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